Diaminochlorotriazine

説明

Structure

3D Structure

特性

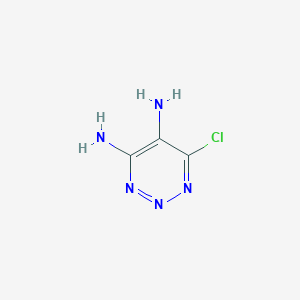

分子式 |

C3H4ClN5 |

|---|---|

分子量 |

145.55 g/mol |

IUPAC名 |

6-chlorotriazine-4,5-diamine |

InChI |

InChI=1S/C3H4ClN5/c4-2-1(5)3(6)8-9-7-2/h(H2,5,9)(H2,6,7,8) |

InChIキー |

YBGBJEGPLMRYPL-UHFFFAOYSA-N |

正規SMILES |

C1(=C(N=NN=C1Cl)N)N |

同義語 |

diaminochlorotriazine |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of 2,4-Diamino-6-chloro-s-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-diamino-6-chloro-s-triazine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The document details the core chemical principles, experimental protocols, and analytical characterization of this versatile molecule. The primary synthetic route discussed is the sequential nucleophilic aromatic substitution of cyanuric chloride with ammonia (B1221849). This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

2,4-diamino-6-chloro-s-triazine, also known as chloroammeline, is a heterocyclic compound belonging to the s-triazine family. Its structure, featuring a reactive chlorine atom and two amino groups on a triazine ring, makes it a valuable building block in medicinal chemistry and materials science. The controlled, stepwise substitution of the chlorine atoms on the cyanuric chloride precursor is a fundamental strategy in the synthesis of a wide array of functionalized triazine derivatives. This guide focuses on the prevalent and cost-effective synthesis utilizing aqueous ammonia.

Core Synthesis Pathway: Sequential Nucleophilic Substitution

The synthesis of 2,4-diamino-6-chloro-s-triazine from cyanuric chloride is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The reactivity of the chlorine atoms on the cyanuric chloride molecule decreases with each substitution, allowing for a controlled, stepwise reaction. The first substitution with an amine occurs readily at low temperatures (0-5 °C), while the second substitution requires slightly elevated temperatures (room temperature to ~50 °C). The third chlorine atom is significantly less reactive and would require more forcing conditions to be substituted.

The overall reaction can be summarized as follows:

C₃N₃Cl₃ + 2NH₃ → C₃H₄ClN₅ + 2HCl

To drive the reaction to completion and to neutralize the hydrochloric acid byproduct, a base such as sodium hydroxide (B78521) or sodium bicarbonate is typically added.

Experimental Protocols

This section outlines a detailed experimental protocol for the synthesis of 2,4-diamino-6-chloro-s-triazine.

Materials and Equipment

Materials:

-

Cyanuric chloride (C₃N₃Cl₃)

-

Aqueous ammonia (NH₄OH, 28-30%)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Crushed ice

-

Distilled water

-

Heptane (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Vacuum source

-

Beakers and other standard laboratory glassware

-

Rotary evaporator

Synthesis Procedure

-

Preparation of the Cyanuric Chloride Solution: In a well-ventilated fume hood, dissolve cyanuric chloride (1.0 equivalent) in acetone to create a solution. Cool this solution to 0-5 °C using an ice bath in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Caution: Cyanuric chloride is a lachrymator and should be handled with appropriate personal protective equipment.

-

First Nucleophilic Substitution: While maintaining the temperature at 0-5 °C, slowly add aqueous ammonia (approximately 2.0-2.2 equivalents) dropwise to the stirred cyanuric chloride solution. The reaction is exothermic, and the addition rate should be controlled to keep the temperature within the desired range.

-

pH Adjustment: During the addition of ammonia, the pH of the reaction mixture should be monitored and maintained between 5 and 7 by the controlled addition of an aqueous solution of sodium hydroxide or sodium bicarbonate. This neutralizes the hydrochloric acid formed during the reaction.

-

Second Nucleophilic Substitution: After the addition of ammonia is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 2-4 hours) to facilitate the second substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Crude Product: Once the reaction is complete, the resulting white precipitate of 2,4-diamino-6-chloro-s-triazine is collected by vacuum filtration using a Büchner funnel. The filter cake should be washed with cold water to remove any inorganic salts and unreacted ammonia.

-

Purification by Recrystallization: The crude product can be purified by recrystallization.[1] Suspend the crude solid in a minimal amount of hot water or an organic solvent such as heptane.[1] Heat the suspension to dissolve the solid, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Cyanuric chloride | C₃N₃Cl₃ | 184.41 | White crystalline powder | 108-77-0 |

| Ammonia (aqueous) | NH₄OH | 35.04 | Colorless liquid | 1336-21-6 |

| 2,4-diamino-6-chloro-s-triazine | C₃H₄ClN₅ | 145.55 | White crystalline powder | 3397-62-4 |

Typical Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (CC:Ammonia) | 1 : 2.0-2.2 |

| Reaction Temperature | 0-5 °C (1st substitution), RT (2nd substitution) |

| Reaction Time | 2-4 hours |

| Solvent | Acetone/Water |

| pH | 5-7 |

| Typical Yield | 85-95% |

Characterization of 2,4-diamino-6-chloro-s-triazine

Physical Properties

-

Melting Point: >320 °C[2]

-

Solubility: Sparingly soluble in water and common organic solvents.

Spectroscopic Data

-

¹H NMR (DMSO-d₆): A broad singlet is expected in the region of 6.8-7.2 ppm, corresponding to the four protons of the two amino groups.

-

¹³C NMR (DMSO-d₆): Three signals are expected for the triazine ring carbons. The carbon attached to the chlorine atom would be the most downfield, followed by the two carbons attached to the amino groups.

-

FTIR (KBr, cm⁻¹):

-

~3400-3200: N-H stretching vibrations of the primary amino groups (symmetric and asymmetric).

-

~1640: N-H scissoring (bending) vibration.

-

~1550, 1400: C=N stretching vibrations within the triazine ring.

-

~800: C-Cl stretching vibration.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 145 and 147 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

-

Key Fragmentation: Loss of a chlorine radical ([M-Cl]⁺) at m/z = 110, and subsequent fragmentation of the triazine ring.

-

Visualizations

Signaling Pathways and Workflows

Caption: Reaction pathway for the synthesis of 2,4-diamino-6-chloro-s-triazine.

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-6-chloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-diamino-6-chloro-1,3,5-triazine, a key chemical intermediate and a significant metabolite of triazine-based herbicides. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its chemical and biological interactions. A thorough understanding of these properties is crucial for its application in synthesis, for assessing its environmental fate and toxicological profile, and for the development of novel derivatives with potential therapeutic applications.

Chemical Identity and Structure

2,4-Diamino-6-chloro-1,3,5-triazine, also known as diaminochlorotriazine, is a heterocyclic organic compound with a triazine core. The structure consists of a six-membered ring with alternating carbon and nitrogen atoms, substituted with two amino groups and one chlorine atom.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-chloro-1,3,5-triazine-2,4-diamine[1][2] |

| CAS Number | 3397-62-4[2] |

| Molecular Formula | C₃H₄ClN₅[3] |

| Molecular Weight | 145.55 g/mol [2] |

| InChI Key | FVFVNNKYKYZTJU-UHFFFAOYSA-N[4] |

| SMILES | C1(=NC(=NC(=N1)Cl)N)N[1] |

Physicochemical Properties

The physicochemical properties of 2,4-diamino-6-chloro-1,3,5-triazine are critical for its handling, reactivity, and biological interactions. A summary of these properties is presented in the tables below.

Physical Properties

Table 2: Physical Properties of 2,4-Diamino-6-chloro-1,3,5-triazine

| Property | Value | Reference |

| Appearance | White to pale yellow crystalline powder | [5] |

| Melting Point | >320 °C (decomposes) | [6] |

| Boiling Point | Not available (decomposes) | |

| Density | 1.70 g/cm³ | [6] |

Solubility

Table 3: Solubility of 2,4-Diamino-6-chloro-1,3,5-triazine

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | [7] |

| Ethanol | Slightly soluble | [8] |

| Acetone | Slightly soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [7][9] |

| Methanol | Slightly soluble | [8] |

Acidity and Basicity

Spectral Properties

Spectral data is essential for the identification and quantification of 2,4-diamino-6-chloro-1,3,5-triazine.

Table 4: Spectral Data for 2,4-Diamino-6-chloro-1,3,5-triazine

| Technique | Data | Reference |

| UV-Vis Spectroscopy | λmax values are not definitively reported in the available literature. For the related compound Atrazine, λmax values are 222 and 264 nm.[7] | |

| Infrared (IR) Spectroscopy | Characteristic peaks can be observed for N-H, C=N, and C-Cl bonds. | [10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR spectra would show signals corresponding to the protons of the amino groups. | [4] |

| Mass Spectrometry (MS) | The compound can be identified by its molecular ion peak and characteristic fragmentation pattern. | [11][12] |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of 2,4-diamino-6-chloro-1,3,5-triazine.

Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine

A common synthetic route to 2,4-diamino-6-chloro-1,3,5-triazine involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride.

-

Reaction Workflow:

Synthesis of 2,4-diamino-6-chloro-1,3,5-triazine.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

-

Methodology:

-

A small, dry sample of the crystalline powder is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the first appearance of liquid to the complete melting of the sample is recorded as the melting point.

-

Determination of Solubility

The solubility in water and organic solvents can be determined using the isothermal shake-flask method.

-

Methodology:

-

An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The solution is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

-

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration Methodology:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration.

-

The pKa is determined from the inflection point of the titration curve.

-

Biological Signaling Pathways

2,4-Diamino-6-chloro-1,3,5-triazine, as a metabolite of atrazine, has been shown to interfere with endocrine signaling pathways and induce oxidative stress.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound can disrupt the normal functioning of the HPG axis, which is crucial for reproductive health.

-

Signaling Pathway:

Disruption of the HPG axis by this compound.

Induction of Oxidative Stress

Exposure to this compound can lead to an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, resulting in oxidative stress.

-

Logical Relationship:

Induction of Oxidative Stress by this compound.

Conclusion

This technical guide has summarized the key physicochemical properties of 2,4-diamino-6-chloro-1,3,5-triazine, providing a foundation for its use in research and development. The tabulated data, experimental protocols, and visual diagrams offer a comprehensive resource for understanding the behavior and biological interactions of this important chemical compound. Further research to definitively determine the pKa and detailed UV-Vis spectral properties would be beneficial for a more complete characterization.

References

- 1. CID 160625283 | C6H8Cl2N10 | CID 160625283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-2,4-diamino-1,3,5-triazine-13C3 (97% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 4. 6-Chloro-1,3,5-triazine-2,4-diamine|CAS 3397-62-4 [benchchem.com]

- 5. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gchemglobal.com [gchemglobal.com]

- 10. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 11. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2,4-Diamino-6-chloro-1,3,5-triazine (CAS 3397-62-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key biological roles of 2,4-diamino-6-chloro-1,3,5-triazine. This versatile heterocyclic compound is a crucial building block in medicinal chemistry and a significant metabolite in environmental science.

Core Properties

2,4-Diamino-6-chloro-1,3,5-triazine, also known as chloroammeline, is a white to pale yellow crystalline powder.[1] Its structure, featuring a reactive chlorine atom and two amino groups on a triazine ring, makes it a valuable intermediate for synthesizing a diverse range of molecules through nucleophilic substitution.[2]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3397-62-4 | [3] |

| Molecular Formula | C₃H₄ClN₅ | [3] |

| Molecular Weight | 145.55 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | >320 °C | [1] |

| LogP | -0.1 | [3] |

| Water Solubility | log10WS = -2.35 (mol/L) | [4] |

Spectral Data

Key spectral data for 2,4-diamino-6-chloro-1,3,5-triazine are summarized in Table 2.

| Spectral Data Type | Key Features |

| Mass Spectrometry (EI) | Molecular ion peak (M+) consistent with the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of amino groups and C=N stretching of the triazine ring. |

| ¹H NMR (DMSO-d6) | A broad singlet corresponding to the protons of the two amino groups. |

| ¹³C NMR (DMSO-d6) | Resonances corresponding to the carbon atoms of the triazine ring. |

Synthesis and Reactivity

The primary and most established method for synthesizing 2,4-diamino-6-chloro-1,3,5-triazine is through the sequential nucleophilic aromatic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise reaction. The first substitution is exothermic and occurs at low temperatures (0–5 °C), the second at room temperature, and the third requires elevated temperatures.

Experimental Protocol: Synthesis from Cyanuric Chloride

This protocol describes the synthesis of 2,4-diamino-6-chloro-1,3,5-triazine by reacting cyanuric chloride with two equivalents of ammonia (B1221849).

Materials:

-

Cyanuric chloride (1 equivalent)

-

Aqueous ammonia solution

-

Acetone or other suitable solvent

-

Water

-

Ice

Procedure:

-

Dissolve cyanuric chloride in a suitable solvent, such as acetone, in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cool the solution to 0–5 °C using an ice bath.

-

Slowly add two equivalents of a chilled aqueous ammonia solution to the stirred cyanuric chloride solution. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The precipitated product, 2,4-diamino-6-chloro-1,3,5-triazine, is collected by filtration.

-

Wash the product with cold water to remove any unreacted starting materials and by-products.

-

Dry the product under vacuum to yield a white to pale yellow powder.

Reactivity and Further Transformations

The remaining chlorine atom on the 2,4-diamino-6-chloro-1,3,5-triazine ring is less reactive than those on cyanuric chloride but can still undergo nucleophilic substitution under more forcing conditions (e.g., higher temperatures) to produce trisubstituted triazines. This allows for the introduction of a third, different functional group, making it a key intermediate in the synthesis of diverse molecular libraries.

Caption: Stepwise synthesis of substituted triazines from cyanuric chloride.

Biological Significance

2,4-Diamino-6-chloro-1,3,5-triazine plays a significant role in both pharmacology and environmental science.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminotriazine scaffold is a key pharmacophore in a class of molecules that act as inhibitors of dihydrofolate reductase (DHFR).[5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.[5] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for antimicrobial and anticancer therapies.

The 2,4-diamino moiety of the triazine ring mimics the binding of the natural substrate, dihydrofolate, to the active site of the DHFR enzyme. The amino groups form key hydrogen bond interactions with amino acid residues in the active site, such as Asp27 and Ile5.[6] The rest of the molecule can be modified to enhance binding affinity and selectivity for the DHFR of a specific organism (e.g., bacterial, parasitic, or human). Molecular docking studies have shown that substituents on the triazine ring can form hydrophobic interactions with residues like Leu22, Phe31, and Pro61, further stabilizing the enzyme-inhibitor complex.[7]

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Atrazine (B1667683) Degradation Pathway

2,4-Diamino-6-chloro-1,3,5-triazine is a known metabolite in the biodegradation pathway of atrazine, a widely used herbicide.[2] Soil microorganisms have evolved enzymatic pathways to break down atrazine, and 2,4-diamino-6-chloro-1,3,5-triazine (also known as deethyl-deisopropyl-atrazine) is an intermediate product. The degradation typically proceeds through sequential dealkylation of the ethyl and isopropyl groups from the atrazine molecule.[8] Further microbial action can lead to the dechlorination and eventual mineralization of the triazine ring.

References

- 1. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of critical amino acid residues on human dihydrofolate reductase protein that mediate RNA recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atrazine Degradation Pathway [eawag-bbd.ethz.ch]

The Chloro Group in Diaminochlorotriazine: A Technical Guide to Reactivity and Substitution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the chloro group in 2,4-diamino-6-chloro-s-triazine (DACT), a key intermediate in the synthesis of a diverse range of compounds, particularly in the pharmaceutical and agrochemical industries. Understanding the principles of its reactivity is crucial for the strategic design and development of novel molecular entities.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chemistry of diaminochlorotriazine is dominated by the nucleophilic aromatic substitution (SNAr) of the chloro group. The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency renders the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first, typically rate-determining step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the triazine ring is then restored in the second step through the expulsion of the chloride ion.

Factors Influencing the Reactivity of the Chloro Group

The rate and success of the nucleophilic substitution reaction on this compound are influenced by several key factors:

-

Nature of the Nucleophile: The strength of the nucleophile plays a significant role. Stronger nucleophiles, such as thiols and certain amines, will react more readily than weaker ones. The general order of reactivity for nucleophiles with chlorotriazines is not always straightforward and can be influenced by other reaction conditions.

-

Reaction Temperature: Temperature is a critical parameter for controlling the reaction. While the first substitution on the precursor 2,4,6-trichloro-s-triazine (cyanuric chloride) often occurs at low temperatures (0-5 °C), the displacement of the final chloro group on a disubstituted triazine like DACT generally requires higher temperatures to overcome the reduced electrophilicity of the ring. This is due to the electron-donating nature of the two amino groups already present.

-

Solvent: The choice of solvent can influence the solubility of the reactants and stabilize the charged intermediate, thereby affecting the reaction rate. Aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (B52724) are commonly used.

-

Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to act as a scavenger for the HCl generated during the reaction. Common bases include organic amines like diisopropylethylamine (DIEA) and inorganic bases such as potassium carbonate (K2CO3).

Quantitative Data on Reactivity

While extensive kinetic studies specifically on 2,4-diamino-6-chloro-s-triazine are not abundant in publicly accessible literature, data from related chlorotriazine compounds provide valuable insights into the reactivity. The substitution of a chloro group on the triazine ring is a well-established process, and yields can be high, often ranging from good to excellent depending on the specific nucleophile and reaction conditions. For instance, the synthesis of various 6-substituted-2,4-diamino-1,3,5-triazines has been reported with yields from 16% to 86%[1].

For comparison, kinetic studies on the more reactive precursor, 2,4,6-trichloro-1,3,5-triazine, show that the rate of substitution is highly dependent on the nucleophile. The reactions are typically second order, being first order in both the substrate and the nucleophile[2]. The triazine system as a whole is known to accelerate the substitution of halogen atoms compared to other chloro-heterocycles like 2-chloropyrimidine[2].

| Nucleophile Type | General Reactivity Trend with Chlorotriazines | Typical Reaction Conditions |

| Amines | Primary and secondary amines are effective nucleophiles. | Room temperature to elevated temperatures, often with a base (e.g., DIEA, K2CO3) in a polar aprotic solvent (e.g., DMF, DCM). |

| Thiols | Thiols are generally strong nucleophiles and react readily with chlorotriazines. | Often requires a base to form the more nucleophilic thiolate anion. Reactions can proceed at room temperature. |

| Alkoxides | Alkoxides, generated from alcohols and a strong base, are also effective nucleophiles. | Requires anhydrous conditions to prevent hydrolysis. Reactions may require heating. |

Experimental Protocols

The following are generalized experimental protocols for the nucleophilic substitution of the chloro group in 2,4-diamino-6-chloro-s-triazine. Researchers should optimize these conditions for their specific nucleophile and desired product.

Protocol 1: General Procedure for Amination

Objective: To replace the chloro group with a primary or secondary amine.

Materials:

-

2,4-diamino-6-chloro-s-triazine

-

Desired primary or secondary amine (1.0 - 1.2 equivalents)

-

Diisopropylethylamine (DIEA) or Potassium Carbonate (K2CO3) (1.2 - 1.5 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-diamino-6-chloro-s-triazine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the amine (1.0 - 1.2 equivalents) to the solution.

-

Add the base (DIEA or K2CO3) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (e.g., 50-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using an organic solvent like DCM, wash the reaction mixture with water to remove the base and any salts. If using a water-miscible solvent like DMF, the product may be precipitated by the addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 2,4-diamino-6-(substituted-amino)-s-triazine.

Protocol 2: General Procedure for Thiolation

Objective: To replace the chloro group with a thiol.

Materials:

-

2,4-diamino-6-chloro-s-triazine

-

Desired thiol (1.0 - 1.2 equivalents)

-

Sodium hydride (NaH) or Potassium Carbonate (K2CO3) (1.1 - 1.5 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH) in the chosen anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the thiol (1.0 - 1.2 equivalents) in the same solvent to form the thiolate.

-

After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes.

-

Add a solution of 2,4-diamino-6-chloro-s-triazine (1.0 equivalent) in the same solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the 2,4-diamino-6-(substituted-thio)-s-triazine.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

References

Diaminochlorotriazine as a Reactive Intermediate: A Technical Guide for Synthetic and Medicinal Chemists

Abstract: This technical guide provides an in-depth overview of 2,4-diamino-6-chloro-1,3,5-triazine (diaminochlorotriazine) as a pivotal reactive intermediate in modern organic synthesis. We detail its primary synthesis from cyanuric chloride, explore the mechanism of its reactivity, and present its applications in the construction of complex molecular architectures. Special emphasis is placed on its role as a versatile scaffold in the development of compound libraries for the pharmaceutical and agrochemical industries. This document includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

2,4-Diamino-6-chloro-1,3,5-triazine, also known as 6-chloro-1,3,5-triazine-2,4-diamine (B21410) (CAS No. 3397-62-4), is a heterocyclic compound that has emerged as a cornerstone building block in synthetic chemistry.[1][2] Its structure, featuring a reactive chlorine atom and two amino groups on a stable s-triazine ring, offers a unique platform for diverse chemical modifications.[1] The triazine core's electron-deficient nature makes the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity, combined with the ability to sequentially and selectively functionalize the triazine ring, makes this compound an invaluable intermediate for synthesizing a wide array of derivatives with tailored functionalities.[3][4] Its utility spans numerous sectors, from the creation of specialty chemicals to being a fundamental scaffold in the design of novel therapeutic agents and agrochemicals.[1][5]

Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine

The most established and industrially viable method for producing this compound is through the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key to this synthesis is the temperature-dependent reactivity of the three chlorine atoms, which allows for a controlled, stepwise reaction with ammonia (B1221849) or its equivalent.[6][7]

The first substitution occurs readily at low temperatures (0–5 °C), the second requires ambient temperatures, and the third typically necessitates elevated temperatures.[6][7] This differential reactivity allows for the selective synthesis of the disubstituted product, 2,4-diamino-6-chloro-1,3,5-triazine, in high yield.

Experimental Protocol: Synthesis from Cyanuric Chloride

This protocol is adapted from established methods involving the reaction of cyanuric chloride with an ammonia source.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Ammonium (B1175870) hydroxide (B78521) (or aqueous ammonia)

-

Ice

-

Sodium bicarbonate (optional, for HCl scavenging)

Procedure:

-

A solution of cyanuric chloride (1.0 equivalent) is prepared in a suitable solvent such as acetone or 1,2-dichloroethane in a reaction vessel equipped with a stirrer and a thermometer.

-

The solution is cooled to 0–5 °C using an ice bath.

-

A first equivalent of ammonium hydroxide is added dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C. This exothermic step yields the monosubstituted intermediate, 2-amino-4,6-dichloro-1,3,5-triazine.[6]

-

After the initial reaction is complete (monitored by TLC), a second equivalent of ammonium hydroxide is added.

-

The reaction mixture is then allowed to warm to room temperature and may be gently heated (up to ~42 °C) to drive the second substitution to completion over several hours.

-

Upon completion, the reaction mixture is poured onto crushed ice, causing the product to precipitate.

-

The white to pale yellow solid is collected by filtration, washed thoroughly with cold water to remove any salts, and dried under a vacuum.[8][9]

Synthesis Data

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyanuric Chloride | Ammonium Hydroxide | 1,2-dichloroethane | 3 - 42 | 6 | 96 | |

| Cyanuric Chloride | Various Amines | Diethyl ether | < -10 | - | High |

Table 1. Summary of synthetic conditions for aminotriazines.

Reactivity and Reaction Mechanisms

The synthetic utility of this compound stems from the high reactivity of its remaining chlorine atom toward nucleophilic displacement. The 1,3,5-triazine ring is highly electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency significantly activates the ring carbons towards nucleophilic attack, facilitating the displacement of the chloride leaving group.[10]

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[11][12] This is typically a two-step process involving:

-

Addition: The nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12]

-

Elimination: The aromaticity of the triazine ring is restored by the expulsion of the chloride leaving group.

The overall reaction rate is influenced by the nature of the nucleophile and the substituents already present on the triazine ring.[10] The two amino groups on this compound are electron-donating, which slightly reduces the reactivity of the third position compared to cyanuric chloride, requiring more forcing conditions (e.g., higher temperatures) for the final substitution.[3][5]

Applications in Synthesis and Drug Discovery

The true versatility of this compound is realized in its use as a scaffold to build more complex molecules. The remaining chloro group can be displaced by a wide variety of O-, N-, and S-centered nucleophiles, allowing for the synthesis of diverse libraries of trisubstituted triazines.[13][14]

Synthesis of Trisubstituted Triazines

By carefully controlling reaction conditions, the third substitution can be achieved with a different nucleophile, leading to asymmetrically substituted triazines. This step often requires higher temperatures (reflux) to overcome the deactivating effect of the two amino groups.[6]

Representative Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Amine (N-Nu) | N-propylaminomorpholine | - | 10 µg/ml | 2,4-diamino-6-morpholinyl-triazine derivative | [15] |

| Amine (N-Nu) | Various aromatic amines | THF | Reflux | 2,4-diamino-6-arylaminotriazine | [3] |

| Alcohol (O-Nu) | Phenethoxy alcohol | DCM | 0 °C to RT | 2,4-diamino-6-phenethoxytriazine | [16] |

| Thiol (S-Nu) | 3-Methylbutan-2-thiol | DCM | 0 °C to RT | 2,4-diamino-6-(alkylthio)triazine |[16] |

Table 2. Examples of nucleophilic substitution reactions on chlorotriazine intermediates.

Detailed Experimental Protocol: Reaction with an Amine Nucleophile

This protocol describes a general procedure for the final substitution step.

Procedure:

-

In a round-bottom flask, dissolve 2,4-diamino-6-chloro-1,3,5-triazine (1.0 equivalent) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Add the desired amine nucleophile (1.0-1.2 equivalents).

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or sodium carbonate (1.2-2.0 equivalents), to act as an acid scavenger for the HCl generated.[6][16]

-

Heat the reaction mixture to reflux and monitor its progress using TLC.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent and wash sequentially with water and brine to remove salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired trisubstituted 1,3,5-triazine.[3]

Role in Drug Development

The 1,3,5-triazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds.[17] this compound provides a robust and efficient entry point for creating large, diverse libraries of compounds for high-throughput screening.[4] By varying the nucleophile in the third substitution step, chemists can systematically modify the molecule's properties to optimize its biological activity, selectivity, and pharmacokinetic profile. This strategy has been successfully employed to develop agents with anticancer, antimalarial, and antimicrobial properties.[17][18][19]

Physicochemical and Spectroscopic Data

Accurate characterization of this intermediate is crucial for its use in synthesis.

| Property | Value | Reference |

| CAS Number | 3397-62-4 | [2][20] |

| Molecular Formula | C₃H₄ClN₅ | [2][20] |

| Molecular Weight | 145.55 g/mol | [2][20] |

| Appearance | White to pale yellow crystalline powder | [8][9] |

| Melting Point | >320 °C (lit.) | [9][21] |

| IUPAC Name | 6-chloro-1,3,5-triazine-2,4-diamine | [2] |

| InChIKey | FVFVNNKYKYZTJU-UHFFFAOYSA-N | [2][20] |

Table 3. Physicochemical properties of 2,4-diamino-6-chloro-1,3,5-triazine.

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum, typically recorded as a KBr pellet, shows characteristic peaks for N-H stretching of the amino groups and C=N stretching of the triazine ring.[20][22]

-

Mass Spectrometry (Electron Ionization): The mass spectrum provides key fragmentation patterns and confirms the molecular weight of the compound.[23]

Conclusion

2,4-Diamino-6-chloro-1,3,5-triazine is a highly valuable and versatile reactive intermediate. Its straightforward, high-yielding synthesis from inexpensive starting materials and the predictable reactivity of its chloro substituent make it an ideal platform for synthetic diversification. Its role as a privileged scaffold in medicinal chemistry continues to be exploited for the discovery of new drug candidates. The detailed protocols and data provided in this guide are intended to facilitate its broader application by researchers in both academic and industrial settings, accelerating innovation in chemical synthesis and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. echemi.com [echemi.com]

- 9. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4 [chemicalbook.com]

- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Reaction-Based Amine and Alcohol Gases Detection with Triazine Ionic Liquid Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 21. 2-Chloro-4,6-diamino-1,3,5-triazine 95 3397-62-4 [sigmaaldrich.com]

- 22. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE(3397-62-4) IR2 [m.chemicalbook.com]

- 23. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

Synthesis of Novel Diaminochlorotriazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine (B166579) (or s-triazine) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Derivatives of s-triazine are integral to the development of therapeutic agents with anticancer, antiviral, antimicrobial, and antimalarial properties.[1] Among these, diaminochlorotriazine derivatives represent a particularly interesting class of compounds. The presence of two amino groups and a reactive chlorine atom on the triazine ring provides a versatile platform for further chemical modifications, allowing for the generation of diverse molecular libraries with a wide range of pharmacological profiles.

This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, intended for researchers and professionals in the field of drug discovery and development. It details synthetic methodologies, presents key experimental data in a structured format, and illustrates relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.

General Synthetic Strategies

The synthesis of novel this compound derivatives typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and highly reactive precursor. The chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This property allows for a controlled and stepwise introduction of different substituents.

The general approach to synthesizing this compound derivatives involves a two-step nucleophilic substitution reaction on cyanuric chloride. The first two substitutions introduce the amino moieties, followed by further modification of the remaining chlorine atom or the amino groups themselves.

A common synthetic route is outlined below:

-

Monosubstitution: Reaction of cyanuric chloride with one equivalent of an amine at low temperatures (0-5 °C) to yield a 2-amino-4,6-dichloro-s-triazine derivative.

-

Disubstitution: Subsequent reaction with a second equivalent of the same or a different amine at a slightly elevated temperature (room temperature to 40-50 °C) to afford the desired 2,4-diamino-6-chloro-s-triazine core.

-

Further Derivatization: The remaining chlorine atom can then be substituted by another nucleophile (e.g., another amine, an alcohol, or a thiol) at higher temperatures (reflux) to generate trisubstituted triazine derivatives. Alternatively, the amino groups can be further functionalized.

Experimental Protocols

The following protocols are generalized procedures based on methodologies reported in the literature.[2][3] Researchers should optimize these conditions for their specific substrates and target molecules.

Protocol 3.1: Synthesis of 2,4-Dianilino-6-chloro-s-triazine

This protocol describes a typical synthesis of a disubstituted this compound derivative.

Materials:

-

Cyanuric chloride

-

Sodium carbonate (Na2CO3)

-

Distilled water

-

Ice

Procedure:

-

Dissolve cyanuric chloride (1 equivalent) in acetone at 0-5 °C with constant stirring.

-

In a separate flask, dissolve aniline (2 equivalents) in acetone.

-

Slowly add the aniline solution to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.

-

After the addition is complete, add a solution of sodium carbonate (2 equivalents) in water dropwise to neutralize the HCl formed during the reaction.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into crushed ice with vigorous stirring.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2,4-dianilino-6-chloro-s-triazine.

Protocol 3.2: Synthesis of a Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivative

This protocol outlines the synthesis of a more complex derivative with potential biological activity.[2]

Materials:

-

A pre-synthesized 2,4-disubstituted-6-chloro-s-triazine

-

Tetrahydrofuran (THF)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Suspend the 2,4-disubstituted-6-chloro-s-triazine (1 equivalent) and glycine (1.1 equivalents) in THF.

-

Add DIPEA (2.2 equivalents) to the suspension.

-

Reflux the reaction mixture for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 4,6-disubstituted s-triazin-2-yl amino acid derivative.

Characterization of Novel Derivatives

Thorough characterization of newly synthesized compounds is essential to confirm their structure and purity. The following tables summarize representative quantitative data for a selection of novel this compound derivatives reported in the literature.

Table 1: Physicochemical and Spectroscopic Data for Selected this compound Derivatives [2]

| Compound ID | Molecular Formula | Yield (%) | M.p. (°C) | IR (KBr, cm⁻¹) (NH, C=O) | ¹H NMR (DMSO-d₆, δ ppm) |

| 5a | C₁₅H₁₇ClN₆O₃ | 78 | 190-192 | 3350, 3412, 1678 | 9.25 (s, 1H, NH), 7.71 (dd, 2H), 7.23-7.27 (m, 3H), 3.87 (dd, 2H), 3.65 (s, 4H), 3.60 (s, 4H) |

| 5b | C₁₇H₂₂N₆O₄ | 82 | 205-207 | 3370, 3415, 1680 | 8.83 (d, 1H, NH), 7.57 (s, 2H), 6.80 (d, 2H), 6.79 (s, 1H, NH), 3.69 (s, 3H), 3.59-3.66 (m, 8H), 3.43 (d, 2H), 2.49 (s, 2H) |

| 5c | C₁₅H₁₇ClN₆O₂ | 85 | 185-187 | 3371, 3246, 1661 | 9.13 (d, 1H, NH), 7.80 (dd, 2H), 7.23 (t, 2H), 7.10 (d, 1H, NH), 3.86 (d, 2H), 3.39-3.46 (m, 4H), 1.86 (s, 4H) |

Table 2: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis Data [2]

| Compound ID | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Elemental Analysis (Calculated) C, H, N % | Elemental Analysis (Found) C, H, N % |

| 5a | 365.80 | 365.64 | C, 49.39; H, 4.70; N, 23.04 | C, 49.54; H, 4.81; N, 23.19 |

| 5b | 375.40 | 375.61 | C, 54.54; H, 5.92; N, 22.45 | C, 54.75; H, 6.08; N, 22.69 |

| 5c | 349.80 | 349.63 | C, 51.65; H, 4.91; N, 24.10 | C, 51.81; H, 5.02; N, 24.01 |

Biological Activities and Signaling Pathways

Novel this compound derivatives have been investigated for a range of biological activities, with many exhibiting promising potential as therapeutic agents.

Antifungal Activity

Several studies have reported the antifungal activity of this compound derivatives, particularly against Candida albicans.[2] The proposed mechanism of action for some of these compounds involves the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.

Caption: Inhibition of N-myristoyltransferase by this compound derivatives.

Anticancer Activity

The s-triazine scaffold is a common feature in many anticancer agents.[1] this compound derivatives have been shown to exert cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifactorial and can involve the inhibition of key enzymes in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various protein kinases.

DHFR is a critical enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication. Inhibition of DHFR leads to a depletion of these building blocks, thereby halting cell division.

Caption: DHFR inhibition pathway by this compound derivatives.

Endocrine Disruption

This compound is also known as a metabolite of the herbicide atrazine (B1667683) and has been studied for its potential endocrine-disrupting effects.[4] Studies in animal models suggest that it can interfere with hormone signaling pathways, for example, by affecting the transcription of genes involved in testosterone (B1683101) synthesis.[4]

Caption: Potential endocrine disruption mechanism of this compound.

Conclusion

The this compound scaffold is a highly versatile and valuable starting point for the synthesis of novel, biologically active compounds. The straightforward and controllable synthetic routes, coupled with the diverse range of possible substitutions, make it an attractive platform for drug discovery and development. The examples provided in this guide highlight the potential of these derivatives as antifungal and anticancer agents, while also acknowledging their relevance in toxicology as endocrine disruptors. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to fully explore their therapeutic potential and to develop new and effective treatments for a variety of diseases.

References

- 1. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship study of multi-target triazine derivatives as innovative candidates for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of Diaminochlorotriazine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,4-Diamino-6-chloro-1,3,5-triazine, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules, primarily undergoes reaction via a nucleophilic aromatic substitution (SNAr) mechanism. The triazine ring's electron-deficient nature, caused by three electronegative nitrogen atoms, makes the carbon atom bonded to the chlorine highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of this reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug development and materials science.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom on the 2,4-diamino-6-chloro-1,3,5-triazine ring is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This mechanism proceeds through a two-step addition-elimination pathway.

-

Nucleophilic Attack: A nucleophile (Nu:), such as an amine, thiol, or alcohol, attacks the electron-deficient carbon atom bearing the chlorine atom. This initial attack is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the electronegative nitrogen atoms of the triazine ring, which stabilizes the intermediate.

-

Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of the chloride ion (Cl⁻), which is a good leaving group. The overall reaction is driven by the formation of a more stable, substituted product.

The reactivity of the chlorine atom in 2,4-diamino-6-chloro-1,3,5-triazine is significantly lower than that of the chlorine atoms in its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This is due to the electron-donating nature of the two amino groups already present on the triazine ring, which reduces the electrophilicity of the carbon atom attached to the remaining chlorine. Consequently, more forcing reaction conditions, such as higher temperatures, are often required for the third substitution.

Data Presentation

| Reaction Step | Nucleophile | Temperature (°C) | Solvent | Typical Yield (%) | Reference |

| First Substitution | 1 eq. Ammonia | 0 - 5 | Dioxane | High | [1] |

| Second Substitution | 1 eq. Ammonia | 25 - 35 | Dioxane | High | [1] |

| Overall Synthesis | 2 eq. Ammonium (B1175870) Hydroxide (B78521) | 3 - 42 | 1,2-Dichloroethane (B1671644) | 96 | [2] |

Table 1: Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine from Cyanuric Chloride.

| Reactant | Nucleophile | Reaction Time | Yield (%) | Reference |

| 2,4,6-Trichloro-1,3,5-triazine | 2 eq. of various amines | Ambient Temperature | 44 - 98 | [3] |

| 2-Alkoxy-4,6-dichloro-1,3,5-triazine | 1 eq. of various amines | Elevated Temperature | Variable | [3] |

Table 2: Yields for the Synthesis of Symmetrically and Asymmetrically Disubstituted Chloro-s-triazines.

Experimental Protocols

Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine

This protocol describes the synthesis starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The temperature-dependent reactivity of the chlorine atoms allows for a controlled, stepwise reaction.[2]

Materials:

-

Cyanuric chloride

-

Ammonium hydroxide

-

1,2-Dichloroethane

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Heating mantle

Procedure:

-

Dissolve cyanuric chloride (1.0 eq) in 1,2-dichloroethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 3-5 °C using an ice bath.

-

Slowly add one equivalent of ammonium hydroxide to the stirring solution. Maintain the low temperature to ensure mono-substitution, forming 2-amino-4,6-dichloro-1,3,5-triazine.

-

After the initial reaction is complete (monitor by TLC), gradually raise the temperature of the reaction mixture up to 42 °C.

-

Introduce a second equivalent of ammonium hydroxide to the reaction mixture.

-

Stir the reaction for approximately 6 hours, maintaining the temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and isolate the product by filtration. Wash the solid product with water and dry under vacuum to yield 2,4-diamino-6-chloro-1,3,5-triazine.

Kinetic Analysis of Nucleophilic Substitution on 2,4-Diamino-6-chloro-1,3,5-triazine

This protocol outlines a general procedure for determining the rate of reaction of 2,4-diamino-6-chloro-1,3,5-triazine with a nucleophile using High-Performance Liquid Chromatography (HPLC).

Materials and Instrumentation:

-

2,4-Diamino-6-chloro-1,3,5-triazine

-

Nucleophile of interest

-

Appropriate solvent (e.g., acetonitrile, ethanol)

-

Thermostatted reaction vessel

-

HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase)

-

Syringes and vials for sampling

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of 2,4-diamino-6-chloro-1,3,5-triazine and the nucleophile at known concentrations in the chosen solvent.

-

Reaction Setup: In a thermostatted vessel, equilibrate the solvent to the desired reaction temperature.

-

Reaction Initiation: Initiate the reaction by adding the nucleophile to the solution of 2,4-diamino-6-chloro-1,3,5-triazine. Ensure rapid mixing.

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. Immediately quench the reaction in the aliquot, if necessary (e.g., by rapid cooling or addition of a quenching agent).

-

HPLC Analysis: Inject the quenched aliquots into the HPLC system. Use a suitable mobile phase to achieve good separation of the reactant, product, and any internal standard.

-

Data Acquisition: Monitor the elution of the compounds using the UV detector at a wavelength where the reactant and/or product absorb. Record the peak areas.

-

Data Analysis:

-

Generate a calibration curve for the reactant to correlate peak area with concentration.

-

Plot the concentration of 2,4-diamino-6-chloro-1,3,5-triazine versus time.

-

Assuming pseudo-first-order conditions (if the nucleophile is in large excess), the natural logarithm of the reactant concentration versus time should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k').

-

The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile in excess.

-

Conclusion

The reaction mechanism of 2,4-diamino-6-chloro-1,3,5-triazine is fundamentally governed by the principles of nucleophilic aromatic substitution. The electron-withdrawing nature of the triazine ring activates the carbon-chlorine bond towards nucleophilic attack, while the existing amino substituents modulate this reactivity, necessitating specific reaction conditions for further substitution. A thorough understanding of the SNAr mechanism, reaction kinetics, and influencing factors is paramount for the rational design and synthesis of novel triazine-based compounds for applications in drug discovery and materials science. The protocols and data presented herein provide a foundational guide for researchers to explore and exploit the rich chemistry of this versatile molecular scaffold.

References

Technical Guide: Solubility of 2,4-Diamino-6-chloro-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-diamino-6-chloro-1,3,5-triazine (diaminochlorotriazine), a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the established methodologies for determining its solubility in organic solvents, enabling researchers to generate precise and reliable data for their specific applications.

Introduction

2,4-Diamino-6-chloro-1,3,5-triazine (CAS No. 3397-62-4) is a heterocyclic compound widely used as a building block in medicinal chemistry and materials science.[1] Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, formulation, and the development of analytical methods. Understanding and accurately measuring its solubility is therefore of paramount importance for its effective utilization. While qualitative descriptions such as "slightly soluble" in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are available, this guide provides the framework for obtaining quantitative data.[2]

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for 2,4-diamino-6-chloro-1,3,5-triazine in a range of common organic solvents. The table below is presented as a template for researchers to populate with their experimentally determined values. The proposed solvents are commonly used in synthetic and analytical chemistry.

Table 1: Experimentally Determined Solubility of 2,4-Diamino-6-chloro-1,3,5-triazine

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | [Insert Value] | [Insert Value] | HPLC-UV |

| Ethanol | 25 | [Insert Value] | [Insert Value] | HPLC-UV |

| Acetone | 25 | [Insert Value] | [Insert Value] | HPLC-UV |

| Dioxane | 25 | [Insert Value] | [Insert Value] | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | [Insert Value] | [Insert Value] | HPLC-UV |

| Acetonitrile (B52724) | 25 | [Insert Value] | [Insert Value] | HPLC-UV |

Note: The values in this table are placeholders and must be determined experimentally using the protocols outlined in this guide.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid in a solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved substance.

3.1. Materials and Equipment

-

2,4-Diamino-6-chloro-1,3,5-triazine (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation: Add an excess amount of 2,4-diamino-6-chloro-1,3,5-triazine to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath on an orbital shaker. Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The optimal time for reaching equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it plateaus.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) for the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 2,4-diamino-6-chloro-1,3,5-triazine.

3.3. Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a suitable method for quantifying the concentration of 2,4-diamino-6-chloro-1,3,5-triazine in the saturated solvent.

-

Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile and water, should be used.

-

Column: A C18 reversed-phase column is typically appropriate.

-

Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for 2,4-diamino-6-chloro-1,3,5-triazine.

-

Calibration: A calibration curve should be prepared by analyzing a series of standard solutions of known concentrations of the compound in the same organic solvent.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. This concentration is then used to calculate the original concentration in the saturated solution, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2,4-diamino-6-chloro-1,3,5-triazine.

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathways and Logical Relationships

While 2,4-diamino-6-chloro-1,3,5-triazine is primarily a synthetic intermediate, its derivatives are known to interact with various biological pathways. For instance, some triazine derivatives act as inhibitors of dihydrofolate reductase. A logical diagram illustrating a generalized drug discovery workflow where solubility is a key decision point is provided below.

Caption: Role of Solubility in a Drug Discovery Cascade.

This guide provides the necessary framework for researchers to systematically determine the solubility of 2,4-diamino-6-chloro-1,3,5-triazine in various organic solvents. By following the detailed experimental protocol and utilizing appropriate analytical techniques, reliable and accurate quantitative data can be generated to support a wide range of research and development activities.

References

Spectroscopic Profile of 2,4-diamino-6-chloro-s-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-diamino-6-chloro-s-triazine (C₃H₄ClN₅), a key intermediate in the synthesis of various biologically active compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and data visualizations to facilitate its identification and use in research and development.

Core Spectroscopic Data

The following sections present the key spectroscopic data for 2,4-diamino-6-chloro-s-triazine, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the compound's poor solubility in common deuterated solvents at room temperature, obtaining high-resolution NMR spectra can be challenging. The use of solvents like DMSO-d₆ is often necessary. The expected chemical shifts are influenced by the electron-withdrawing nature of the triazine ring and the substituent groups.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.0 - 7.5 | Broad Singlet | -NH₂ |

Note: The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C-Cl |

| ~165 - 170 | C-NH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-diamino-6-chloro-s-triazine, typically recorded as a solid in a KBr pellet, reveals characteristic absorption bands corresponding to its functional groups.

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching (amino groups) |

| 1680 - 1640 | Strong | N-H bending (scissoring) |

| 1550 - 1480 | Strong | Triazine ring stretching |

| 810 - 780 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 2,4-diamino-6-chloro-s-triazine shows a distinct fragmentation pattern. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 145 | 100 | [M]⁺ (with ³⁵Cl) |

| 147 | 32 | [M]⁺ (with ³⁷Cl) |

| 110 | ~50 | [M - Cl]⁺ |

| 68 | ~40 | [C₂H₂N₃]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 2,4-diamino-6-chloro-s-triazine are provided below. These protocols are based on standard techniques for the analysis of solid organic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-diamino-6-chloro-s-triazine in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Gentle heating may be required to aid dissolution.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Acquire the spectrum on a 75 MHz or higher spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) may be necessary due to the presence of quaternary carbons.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of 2,4-diamino-6-chloro-s-triazine with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and major fragment ions.

Visualizing Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a solid organic compound like 2,4-diamino-6-chloro-s-triazine.

Caption: General workflow for spectroscopic analysis.

The Role of Diaminochlorotriazine as a Key Atrazine Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine (B1667683), a widely utilized chlorotriazine herbicide, undergoes extensive metabolism in the environment and within biological systems, leading to the formation of various degradation products. Among these, 2-chloro-4,6-diamino-s-triazine, commonly known as diaminochlorotriazine (DACT), has emerged as a significant metabolite of interest.[1][2][3][4][5] Its persistence, potential for biological activity, and utility as a biomarker of atrazine exposure necessitate a thorough understanding of its formation, analytical detection, and toxicological implications.[2][6][7] This technical guide provides a comprehensive overview of the core aspects of DACT as an atrazine metabolite, consolidating key data, experimental protocols, and metabolic pathways to support advanced research and development.

Atrazine Metabolism and the Formation of this compound

The biotransformation of atrazine is a complex process involving successive N-dealkylation and, to a lesser extent, dechlorination through glutathione (B108866) conjugation.[1][3] DACT is a major urinary metabolite formed through the sequential removal of the ethyl and isopropyl groups from the parent atrazine molecule.[1] This metabolic conversion is primarily carried out by microsomal cytochrome P450 enzymes.[1] The dealkylation of deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA), two other primary metabolites, also leads to the formation of DACT.[1][4]

Atrazine Degradation Pathway

The following diagram illustrates the primary metabolic pathway leading to the formation of this compound (DACT) from Atrazine.

Toxicological Significance of this compound

DACT is not an inert metabolite; research has demonstrated its potential to elicit biological effects, some of which may be more pronounced than the parent compound, atrazine.

Endocrine Disruption

DACT has been implicated in disrupting the hypothalamic-pituitary-gonadal axis.[8][9] Studies have shown that DACT can suppress the release of luteinizing hormone (LH) by diminishing Gonadotropin-releasing hormone (GnRH)-induced intracellular calcium transients in pituitary cells.[8][9] This disruption of critical signaling pathways can have significant consequences for reproductive health.[8][9] While atrazine itself has been shown to have anti-estrogenic properties, DACT's mechanism of action on the LH surge appears to be independent of direct estrogen receptor binding.[10] The chloro-s-triazine metabolites, including DACT, are considered to share a common mechanism of toxicity with atrazine concerning neuroendocrine, reproductive, and developmental effects.[1][11]

Oxidative Stress

Acute exposure to DACT has been shown to induce oxidative stress in mice.[6] Studies have reported significant alterations in the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) in the liver.[6] Furthermore, DACT treatment has been associated with a decrease in serum glutathione peroxidase (GPX) and GST activities, as well as reduced glutathione (GSH) content.[6] These findings suggest that DACT can disrupt the cellular redox balance, potentially leading to cellular damage.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analytical detection and toxicological effects of this compound.

Table 1: Analytical Detection of this compound (DACT)

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Mean Procedural Recovery (%) | Reference |

| Water | GC-MSD (SIM) | 0.050 ng | 0.10 ppb | 85 | [12] |

| Urine | GC-MSD (SIM) | 0.050 ng injected | 2.0 ppb | 97 | [13] |

Table 2: Toxicological Endpoints of this compound (DACT)

| Organism | Exposure Route | Dose | Effect | Reference |

| Mice | Intraperitoneal injection | 100 and 200 mg/kg | Increased hepatic superoxide dismutase (SOD) activity | [6] |

| Mice | Intraperitoneal injection | 200 mg/kg | Affected hepatic catalase (CAT) and glutathione S-transferase (GST) activities | [6] |

| Mice | Intraperitoneal injection | 200 mg/kg | Decreased serum glutathione peroxidase (GPX) and GST activities, and glutathione (GSH) content | [6] |

| Mice | Intraperitoneal injection | 200 mg/kg | Significantly decreased serum and testicular testosterone (B1683101) (T) levels | [6] |

| Murine LβT2 cells | In vitro | 300 µM for 24h | Markedly diminished GnRH-induced intracellular calcium transients and significant decrease in LH release | [8] |

| Female Sprague-Dawley rats | Gavage (5 days) | Not specified | Significantly suppressed total plasma LH and peak LH surge levels by 60% and 58% respectively | [10] |

Experimental Protocols

Analysis of this compound in Water by GC-MSD

This protocol is adapted from established methodologies for the determination of atrazine and its dealkylated chlorotriazine metabolites in water.[12][14]

1. Sample Preparation:

-

Buffer a water sample to pH 10.

-

Partition the sample with ethyl acetate.

2. Gas Chromatography/Mass Selective Detection (GC/MSD) Analysis:

-

Mode: Selected Ion Monitoring (SIM).

-